molecular formula C23H23N5O7S2 B2744827 Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-40-5

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2744827
CAS No.: 361174-40-5
M. Wt: 545.59
InChI Key: LMNGTTHUEQLKCN-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H23N5O7S2 and its molecular weight is 545.59. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thiazole Derivatives : The thiazole moiety is synthesized through the reaction of appropriate carbonyl compounds with thiosemicarbazide, followed by cyclization.
  • Coupling Reactions : The thiazole derivative is then coupled with various aryl and sulfonamide groups to enhance biological activity.
  • Final Esterification : The final compound is obtained through the esterification of the piperazine derivative with ethyl chloroformate.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole ring have shown promising results against various cancer cell lines, including Caco-2 and A549 cells. In particular, derivatives with electron-donating groups on the phenyl ring demonstrated enhanced cytotoxicity.

CompoundCell LineViability (%)Reference
Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamideCaco-239.8 (p < 0.001)
Thiazole derivativeA54931.9 (p = 0.0019)

Enzyme Inhibition

Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms A and B. The structure–activity relationship studies indicated that specific substitutions significantly influence the inhibitory potency against these enzymes.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have also been investigated, revealing their potential to scavenge free radicals and reduce oxidative stress. This activity is crucial for mitigating cellular damage in various diseases.

Case Studies

  • In Vitro Studies : A study focusing on the anticancer effects of thiazole derivatives indicated a direct correlation between structural modifications and biological activity. The presence of nitro groups was found to enhance cytotoxicity against cancer cells, suggesting that such modifications could be pivotal in drug design.
  • Computational Analysis : Molecular docking studies have provided insights into the binding interactions between Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide and target enzymes, confirming its potential as a lead compound for further development.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-11-13-27(14-12-26)37(33,34)19-9-5-17(6-10-19)21(29)25-22-24-20(15-36-22)16-3-7-18(8-4-16)28(31)32/h3-10,15H,2,11-14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGTTHUEQLKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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